molecular formula C12H22N2O2 B1592070 Tert-butyl 4-cyclopropylpiperazine-1-carboxylate CAS No. 77278-34-3

Tert-butyl 4-cyclopropylpiperazine-1-carboxylate

Cat. No. B1592070
CAS RN: 77278-34-3
M. Wt: 226.32 g/mol
InChI Key: UNCLAXHNVIYBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728129B2

Procedure details

A mixture of tert-butyl piperazine-1-carboxylate (75.0 g), THF (500 mL), methanol (500 mL), [(1-ethoxycyclopropyl)oxy]trimethylsilane (161 mL), NaBH3CN (38.0 g), and acetic acid (37 mL) was heated at 60° C. for 5 h. The mixture was cooled to room temperature, treated with water (30 mL) and stirred for 5 min. The mixture was then treated with 1 N NaOH (130 mL) and was further stirred for 15 min. The mixture was concentrated, and the remaining aqueous solution was extracted with CH2Cl2 (500 mL). The organic layer was washed with 1 N NaOH (500 mL). The combined aqueous layers were extracted with CH2Cl2 (150 mL). The combined organic layers were washed with brine (400 mL), dried (Na2SO4), and concentrated to yield the title compound as a white solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
161 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(O[C:17]1(O[Si](C)(C)C)[CH2:19][CH2:18]1)C.[BH3-]C#N.[Na+].[OH-].[Na+]>O.C(O)(=O)C.CO.C1COCC1>[CH:17]1([N:4]2[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]2)[CH2:19][CH2:18]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
161 mL
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
38 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
was further stirred for 15 min
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous solution was extracted with CH2Cl2 (500 mL)
WASH
Type
WASH
Details
The organic layer was washed with 1 N NaOH (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with CH2Cl2 (150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CC1)N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.